molecular formula C21H17BrFN5O2S B2420350 2-[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N~1~-(4-bromo-2-fluorophenyl)acetamide CAS No. 892296-45-6

2-[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N~1~-(4-bromo-2-fluorophenyl)acetamide

Cat. No. B2420350
CAS RN: 892296-45-6
M. Wt: 502.36
InChI Key: LNJLNBPNAWHHGQ-UHFFFAOYSA-N
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Description

2-[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N~1~-(4-bromo-2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H17BrFN5O2S and its molecular weight is 502.36. The purity is usually 95%.
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Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

The compound 2-[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N1-(4-bromo-2-fluorophenyl)acetamide demonstrates relevance in the context of drug metabolism and potential drug-drug interactions (DDIs). In the realm of pharmaceuticals, understanding the inhibitory effects of chemical compounds on Cytochrome P450 (CYP) isoforms is crucial. Potent and selective chemical inhibitors, like the one mentioned, are employed in human liver microsomal incubations to decipher the specific involvement of CYP isoforms in drug metabolism. This understanding aids in predicting possible DDIs when multiple drugs are coadministered to patients, a critical aspect of drug safety and efficacy (Khojasteh et al., 2011).

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials

Quinazoline and pyrimidine derivatives, including 2-[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N1-(4-bromo-2-fluorophenyl)acetamide, hold significant promise in the field of optoelectronics. These compounds are integral to the synthesis of luminescent small molecules and chelate compounds. The incorporation of such derivatives into π-extended conjugated systems is instrumental in developing novel materials for a range of applications, including electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These materials also play a pivotal role in the fabrication of organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors (Lipunova et al., 2018).

properties

IUPAC Name

2-(6-benzyl-1-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl-N-(4-bromo-2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrFN5O2S/c1-27-19-17(10-24-27)26-21(28(20(19)30)11-13-5-3-2-4-6-13)31-12-18(29)25-16-8-7-14(22)9-15(16)23/h2-10H,11-12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJLNBPNAWHHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N=C(N(C2=O)CC3=CC=CC=C3)SCC(=O)NC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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